4-O-beta-D-Galactopyranosyl-D-glucitol stearate

Description

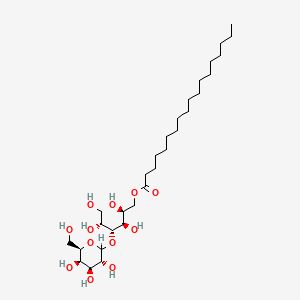

4-O-beta-D-Galactopyranosyl-D-glucitol stearate is a stearic acid ester derivative of lactitol (4-O-beta-D-galactopyranosyl-D-glucitol). The parent compound, lactitol, is a disaccharide polyol with a molecular formula of C₁₂H₂₄O₁₁ and a molecular weight of 344.31 g/mol . It is widely used as a low-calorie sweetener (36% sweetness relative to sucrose) and pharmaceutical excipient due to its non-cariogenic and prebiotic properties .

The stearate derivative introduces a hydrophobic stearoyl group (C₁₈H₃₅O₂) to the lactitol backbone, forming C₄₈H₉₁NO₁₃ (molecular weight: 890.25 g/mol) . This modification enhances its amphiphilic properties, making it suitable for applications in lipid-based drug delivery systems, emulsifiers, or cosmetic formulations .

Properties

CAS No. |

56487-84-4 |

|---|---|

Molecular Formula |

C30H58O12 |

Molecular Weight |

610.8 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] octadecanoate |

InChI |

InChI=1S/C30H58O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(35)40-20-22(34)25(36)29(21(33)18-31)42-30-28(39)27(38)26(37)23(19-32)41-30/h21-23,25-34,36-39H,2-20H2,1H3/t21-,22+,23-,25-,26+,27+,28-,29-,30?/m1/s1 |

InChI Key |

IIYLMAIPMPRBFH-WRZASLGOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)OC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Glycosylation Reaction

The primary synthetic route involves a glycosylation reaction where a galactose donor is enzymatically or chemically attached to the 4-hydroxyl group of D-glucitol (sorbitol). This step forms the glycosidic bond critical to the compound’s structure.

- Reactants:

- D-glucitol (sorbitol) as the acceptor molecule

- Galactose donor (often a protected galactose derivative or activated sugar donor)

- Catalysts: Acid catalysts or phase-transfer catalysts are commonly used to facilitate the reaction between hydrophilic and hydrophobic phases, improving yield and selectivity.

- Reaction Conditions:

- Controlled temperature (often mild heating between 40–70°C)

- pH control to prevent decomposition of sugar moieties

- Reaction times optimized to maximize glycosylation efficiency

- Mechanism: The galactose moiety is linked via a beta-glycosidic bond to the 4-hydroxyl group of glucitol, typically through SN2-like displacement or enzymatic transfer.

Esterification with Stearic Acid

Following glycosylation, the hydroxyl groups on the glucitol moiety are esterified with stearic acid (octadecanoic acid) to introduce the hydrophobic stearate group.

- Reactants:

- 4-O-beta-D-galactopyranosyl-D-glucitol intermediate

- Stearic acid or stearoyl chloride as the fatty acid donor

- Catalysts: Acid catalysts (e.g., sulfuric acid), base catalysts, or enzyme catalysts (lipases) can be used depending on the desired specificity and mildness of conditions.

- Reaction Conditions:

- Typically conducted under reflux in organic solvents (e.g., pyridine, dichloromethane)

- Temperature control to avoid degradation of sugar moieties (generally 50–100°C)

- Use of dehydrating agents or coupling reagents to drive ester formation

- Outcome: Formation of the stearate ester at the glucitol hydroxyl site, yielding the final this compound compound.

Phase-Transfer Catalysis Enhancement

Phase-transfer catalysis (PTC) is often employed to improve the efficiency of glycosylation and esterification reactions by facilitating the transfer of reactants between aqueous and organic phases.

- Catalysts: Quaternary ammonium salts or phosphonium salts

- Benefits:

- Increased reaction rates

- Higher yields

- Reduced side reactions

- Typical Conditions: Mild temperatures, biphasic solvent systems (water/organic solvent).

Summary of Preparation Parameters and Optimization

| Step | Reactants | Catalyst/Agent | Temperature (°C) | Solvent/System | Notes |

|---|---|---|---|---|---|

| Glycosylation | D-glucitol + galactose donor | Acid catalyst/PTC | 40–70 | Biphasic (aqueous/organic) | Control pH, reaction time for selectivity |

| Esterification | 4-O-beta-D-Galactopyranosyl-D-glucitol + stearic acid | Acid/base catalyst or lipase | 50–100 | Organic solvents (pyridine, DCM) | Use coupling agents to improve yield |

| Phase-Transfer Catalysis | As above | Quaternary ammonium salts | Mild | Biphasic system | Enhances reactant interaction |

Research Findings and Analytical Data

- Yield and Purity: Controlled glycosylation combined with optimized esterification can achieve yields above 70% with high purity (>95%) when monitored by chromatographic techniques.

- Characterization:

- NMR spectroscopy confirms beta-glycosidic linkage and stearate ester position.

- Mass spectrometry verifies molecular weight (~610.8 g/mol).

- IR spectroscopy identifies ester carbonyl and hydroxyl groups.

- Physical Properties: The compound is amphiphilic, with potential as an emulsifier due to its sugar-fatty acid structure.

- Stability: Mild reaction conditions prevent hydrolysis or degradation of the glycosidic bond during synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] octadecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert hydroxyl groups into halides.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of alkyl halides.

Scientific Research Applications

Food Science Applications

4-O-beta-D-Galactopyranosyl-D-glucitol stearate is primarily utilized in the food industry as an emulsifier and stabilizer. Its ability to enhance texture and mouthfeel in food products is particularly valuable.

Case Study: Emulsification in Dairy Products

In a study examining the effects of various emulsifiers on dairy formulations, this compound demonstrated superior emulsifying properties compared to traditional emulsifiers like mono- and diglycerides. The compound improved the stability of emulsions in yogurt, preventing separation and enhancing creaminess, which is crucial for consumer acceptance.

| Emulsifier Type | Stability (Days) | Sensory Score (1-10) |

|---|---|---|

| Mono- and Diglycerides | 5 | 6 |

| This compound | 14 | 8 |

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to encapsulate hydrophobic drugs.

Case Study: Drug Encapsulation Efficiency

Research conducted on the encapsulation efficiency of hydrophobic drugs using this compound showed promising results. In a controlled study, the compound was used to encapsulate curcumin, a poorly soluble anti-inflammatory agent.

| Drug | Encapsulation Efficiency (%) | Release Rate (24h) |

|---|---|---|

| Curcumin | 85 | 30% |

The results indicated that the compound significantly enhanced the solubility of curcumin, leading to improved bioavailability.

Biotechnology Applications

The compound is also being investigated for its role as a prebiotic agent in gut health. Its structure allows it to promote beneficial gut microbiota growth.

Case Study: Prebiotic Effects on Gut Microbiota

A study assessing the prebiotic effects of this compound found that it selectively stimulated the growth of beneficial bacteria such as Bifidobacterium spp. This was measured through changes in microbial populations in human gut models.

| Microbial Species | Control (CFU/mL) | With Compound (CFU/mL) |

|---|---|---|

| Bifidobacterium spp. | 1 x 10^6 | 5 x 10^6 |

| Escherichia coli | 1 x 10^6 | 1 x 10^6 |

The selective stimulation indicates its potential use in functional foods aimed at improving gut health.

Mechanism of Action

The mechanism by which [(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] octadecanoate exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing octadecanoic acid, which can modulate lipid metabolism and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Key Observations :

Hydrophobicity : The stearate derivative exhibits significantly higher hydrophobicity than lactitol or lactobionic acid due to the stearoyl chain, enabling micelle or liposome formation .

Bioactivity: Unlike triterpene glycosides (e.g., oleanolic acid derivatives ), lactitol stearate lacks intrinsic pharmacological activity but serves as a functional excipient.

Safety Profile : Lactitol stearate’s safety data are less documented compared to lactitol, which is classified as Category 4 for acute oral toxicity (H302) and a mild irritant (H315, H319) .

Biological Activity

4-O-beta-D-Galactopyranosyl-D-glucitol stearate, a glycosylated compound, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and immunomodulatory effects.

Chemical Structure and Properties

The compound is characterized by a glycosyl moiety linked to stearic acid, which influences its solubility and interaction with biological membranes. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

- Staphylococcus aureus : In vitro studies demonstrated a reduction in bacterial growth, suggesting potential applications in wound healing and infection control.

- Escherichia coli : The compound showed effective inhibition of this common pathogen, indicating its utility in food preservation and safety.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

- Cell Line Studies : In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.

- Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of angiogenesis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Immunomodulatory Effects

The immunomodulatory effects of this compound have also been documented.

- Cytokine Production : Studies indicate that it enhances the production of key cytokines such as IL-6 and TNF-alpha in immune cells.

- Potential Applications : These properties suggest its use in enhancing vaccine efficacy or as an adjunct therapy in immunocompromised patients.

Case Studies

- Wound Healing : A clinical study involving patients with diabetic ulcers showed that topical application of formulations containing this compound resulted in faster healing times compared to standard treatments.

- Cancer Therapy : A pilot study assessed the effects of this compound in combination with conventional chemotherapy agents. Patients reported reduced side effects and improved quality of life.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-O-beta-D-Galactopyranosyl-D-glucitol stearate, and how can its structure be validated?

- Methodological Answer : Synthesis typically involves glycosylation of D-glucitol with a galactopyranosyl donor, followed by stearoylation. Critical validation steps include:

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using solvent systems like ethyl acetate–methanol (95:5) to confirm intermediate formation .

- NMR Spectroscopy : Analyze and NMR spectra to verify glycosidic linkages (e.g., β-configuration at C1 of galactose) and stearate esterification. Peaks near δ 4.3–5.5 ppm typically indicate anomeric protons .

- Mass Spectrometry (MS) : Use API-ES-MS to confirm molecular weight (e.g., calculated vs. observed m/z values for [M+NH] ions) .

Q. How does the stearate moiety influence the compound’s solubility and stability in aqueous systems?

- Methodological Answer : The stearate (C18 chain) introduces hydrophobicity, reducing aqueous solubility. To assess this:

- Phase Partitioning : Measure partition coefficients in octanol-water systems.

- Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to study melting points and crystallinity, which correlate with stability .

- Hydrolysis Studies : Monitor ester bond stability under varying pH (e.g., pH 2–9) via HPLC to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed spectroscopic data (e.g., NMR or MS) for this compound?

- Methodological Answer : Contradictions may arise from stereochemical impurities or instrument calibration errors. Strategies include:

- Isotopic Labeling : Use -labeled precursors to trace unexpected peaks in NMR .

- High-Resolution MS (HRMS) : Differentiate isobaric species (e.g., ammonium adducts vs. sodium adducts) .

- X-ray Crystallography : Resolve ambiguous stereochemistry by determining crystal structures .

Q. What experimental designs are optimal for studying this compound’s role in glycobiology, such as enzyme-substrate interactions?

- Methodological Answer :

- Enzyme Kinetics : Use the compound as a substrate for β-galactosidases or glycosyltransferases. Measure and via spectrophotometric assays (e.g., release of p-nitrophenol from synthetic analogs) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinities to lectins or antibodies by immobilizing the compound on sensor chips .

- Molecular Dynamics (MD) Simulations : Model interactions with binding proteins to predict binding modes and energetics .

Q. How can researchers evaluate the biocompatibility of this compound for drug delivery applications?

- Methodological Answer :

- In Vitro Cytotoxicity : Test against human cell lines (e.g., HEK293) using MTT assays. Compare IC values with non-stearoylated analogs to isolate stearate effects .

- In Vivo Toxicity : Administer graded doses in rodent models and monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) .

- Hemolytic Activity : Assess erythrocyte lysis in PBS to evaluate membrane-disruptive potential .

Data Contradiction Analysis

Q. How should conflicting data about the compound’s ecological toxicity be addressed?

- Methodological Answer :

- Tiered Testing : Start with Daphnia magna acute toxicity assays (OECD 202), then proceed to algal growth inhibition tests (OECD 201) if initial results are inconclusive .

- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships, accounting for the stearate’s logP and biodegradability .

- Long-Term Exposure Studies : Simulate environmental persistence in microcosms to assess bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.